An In-depth Technical Guide to 2-(Butylsulfanyl)-1,3-benzoxazole (CAS 22821-07-4) and the Broader 2-Alkylthiobenzoxazole Class
An In-depth Technical Guide to 2-(Butylsulfanyl)-1,3-benzoxazole (CAS 22821-07-4) and the Broader 2-Alkylthiobenzoxazole Class
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-(Butylsulfanyl)-1,3-benzoxazole (CAS 22821-07-4), a member of the pharmacologically significant benzoxazole family. Due to the limited publicly available experimental data for this specific compound, this guide establishes a robust framework for understanding its characteristics by drawing parallels with closely related and well-characterized analogs, namely 2-(methylthio)- and 2-(benzylthio)benzoxazoles. The document delves into the foundational chemistry of the benzoxazole scaffold, outlines plausible synthetic routes, predicts spectroscopic signatures, and discusses general safety considerations. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of 2-alkylthiobenzoxazole derivatives.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its structural resemblance to endogenous purine bases, such as adenine and guanine, is thought to facilitate interactions with various biopolymers, leading to its diverse pharmacological profile.[2] Derivatives of benzoxazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.[2][3] The 2-position of the benzoxazole ring is a key site for functionalization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. The introduction of an alkylthio-group at this position, as in 2-(Butylsulfanyl)-1,3-benzoxazole, offers a unique combination of lipophilicity and potential for further chemical modification, making this subclass of compounds particularly interesting for drug discovery programs.
Physicochemical Properties: An Analog-Based Assessment
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Inferred Value for 2-(Butylsulfanyl)-1,3-benzoxazole | Comparative Data for Analogs | Source |
| Molecular Formula | C₁₁H₁₃NOS | 2-(Methylthio)benzoxazole: C₈H₇NOS 2-(Benzylthio)benzoxazole: C₁₄H₁₁NOS | - |
| Molecular Weight | 207.30 g/mol | 2-(Methylthio)benzoxazole: 165.22 g/mol 2-(Benzylthio)benzoxazole: 241.31 g/mol | [4] |
| Physical Form | Predicted to be a liquid or low-melting solid | 2-(Methylthio)benzoxazole: Colorless to yellow liquid 2-(Benzylthio)benzoxazole: Solid | [4] |
| Melting Point | Not available | 2-(Benzylthio)benzoxazole: 51-52.5 °C | [4] |
| Boiling Point | Predicted to be >200 °C | 2-(Benzylthio)benzoxazole: 391.6±35.0 °C (Predicted) | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, alcohols) and insoluble in water. | The benzoxazole core is generally insoluble in water. | [1] |
The butyl chain in 2-(Butylsulfanyl)-1,3-benzoxazole is expected to impart greater lipophilicity compared to its methylthio analog. This property can significantly influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Synthesis and Mechanistic Considerations
The synthesis of 2-alkylthiobenzoxazoles can be approached through several established methods for forming the benzoxazole core, followed by or incorporating the introduction of the alkylthio substituent. A highly plausible and efficient route involves the reaction of 2-mercaptobenzoxazole with an appropriate alkyl halide.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(Butylsulfanyl)-1,3-benzoxazole.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Mercaptobenzoxazole
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To a solution of potassium hydroxide in ethanol, add 2-aminophenol with stirring.
-
Slowly add carbon disulfide to the mixture. The reaction is typically exothermic.
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Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).
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Cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the 2-mercaptobenzoxazole.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Step 2: Synthesis of 2-(Butylsulfanyl)-1,3-benzoxazole
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Dissolve 2-mercaptobenzoxazole in a suitable polar aprotic solvent such as acetone or DMF.
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Add a base, such as potassium carbonate, to deprotonate the thiol.
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Add 1-bromobutane dropwise to the reaction mixture.
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Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Filter off the inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(Butylsulfanyl)-1,3-benzoxazole.
Causality Behind Experimental Choices: The choice of a strong base in the first step is crucial for the formation of the dithiocarbamate intermediate, which then cyclizes to form the benzoxazole ring. In the second step, a milder base is sufficient for the deprotonation of the thiol, and a polar aprotic solvent facilitates the SN2 reaction with the alkyl halide.
Predicted Spectroscopic Data
While experimental spectra for 2-(Butylsulfanyl)-1,3-benzoxazole are not available, we can predict the key spectroscopic features based on its structure and data from analogs.
Table 2: Predicted Spectroscopic Signatures
| Technique | Predicted Features for 2-(Butylsulfanyl)-1,3-benzoxazole |
| ¹H NMR | - Aromatic protons of the benzoxazole ring (4H) in the range of δ 7.0-7.8 ppm. - A triplet for the -S-CH₂- protons around δ 3.2-3.4 ppm. - A multiplet for the -CH₂-CH₂-CH₂- protons around δ 1.5-1.8 ppm. - A multiplet for the -CH₂-CH₃ protons around δ 1.3-1.5 ppm. - A triplet for the terminal -CH₃ protons around δ 0.9-1.0 ppm. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-155 ppm. - The C=N carbon of the oxazole ring around δ 160-165 ppm. - Aliphatic carbons of the butyl chain in the range of δ 13-40 ppm. |
| FT-IR (cm⁻¹) | - Aromatic C-H stretching around 3050-3100. - Aliphatic C-H stretching around 2850-2960. - C=N stretching of the oxazole ring around 1600-1650. - C-O-C stretching around 1200-1250. - Aromatic C=C stretching around 1450-1580. |
| Mass Spec (EI) | - A molecular ion peak [M]⁺ at m/z 207. - Fragmentation patterns corresponding to the loss of the butyl chain and cleavage of the benzoxazole ring. |
This predicted data provides a valuable reference for the characterization of synthetically prepared 2-(Butylsulfanyl)-1,3-benzoxazole.
Safety and Handling
Specific toxicological data for 2-(Butylsulfanyl)-1,3-benzoxazole is not available. Therefore, it is imperative to handle this compound with the standard precautions for a novel chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[5] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
For closely related compounds like 2-(methylthio)benzoxazole, hazard statements include "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation," and "May cause respiratory irritation." It is prudent to assume similar hazards for the butyl-substituted analog.
Potential Applications in Drug Discovery and Development
The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents.[3] The introduction of a butylsulfanyl group at the 2-position can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets.
Potential Therapeutic Areas for Investigation:
-
Antimicrobial Agents: The benzoxazole nucleus is present in many compounds with antibacterial and antifungal properties.[2]
-
Anticancer Agents: Numerous benzoxazole derivatives have demonstrated potent anticancer activity through various mechanisms.[3]
-
Anti-inflammatory Agents: The anti-inflammatory potential of benzoxazoles has been well-documented.[2]
The butylsulfanyl moiety can also serve as a synthetic handle for further structural modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Caption: Logical flow of properties and potential applications.
Conclusion
2-(Butylsulfanyl)-1,3-benzoxazole represents an intriguing yet underexplored member of the versatile benzoxazole family. While direct experimental data remains scarce, this guide provides a solid foundation for its study by leveraging data from closely related analogs and the well-established chemistry of the benzoxazole scaffold. The predicted physicochemical properties, a plausible synthetic route, and anticipated spectroscopic signatures offer a starting point for its synthesis and characterization. Given the broad pharmacological potential of benzoxazole derivatives, 2-(Butylsulfanyl)-1,3-benzoxazole and its related compounds are worthy candidates for further investigation in drug discovery and development programs. It is our hope that this guide will stimulate further research into this promising area of medicinal chemistry.
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